5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1540644-84-5
Cat. No.: VC12022626
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1540644-84-5 |
|---|---|
| Molecular Formula | C10H11ClFN |
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C10H11ClFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
| Standard InChI Key | UYBDSIYEBAJDMP-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CCN1)C(=CC(=C2)F)Cl |
| Canonical SMILES | CC1C2=C(CCN1)C(=CC(=C2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
5-Chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline family, characterized by a bicyclic framework fused with a benzene ring and a partially saturated six-membered nitrogen-containing ring. The compound’s structure includes a methyl group at position 1, a chlorine atom at position 5, and a fluorine atom at position 7. These substituents significantly influence its electronic, steric, and pharmacokinetic properties.
Molecular Properties
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Molecular Formula: C₁₁H₁₂ClFN
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Molecular Weight: 219.67 g/mol
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Boiling Point: Estimated 245–260°C (extrapolated from analogs)
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Density: ~1.25 g/cm³ (predicted via computational models)
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pKa: 8.3–9.1 (amine group, dependent on solvent)
The chlorine and fluorine substituents enhance the compound’s lipophilicity (logP ≈ 2.8), improving membrane permeability compared to non-halogenated analogs .
Synthetic Routes and Optimization
The synthesis of 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves multi-step processes adapted from methods used for structurally related compounds.
Step 1: Formation of the Isoquinoline Core
The Pictet-Spengler reaction is commonly employed, utilizing a phenethylamine derivative and an aldehyde under acidic conditions. For the chloro-fluoro variant, 4-fluoro-2-chlorophenethylamine serves as the starting material. Cyclization is catalyzed by polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) .
Reaction Conditions:
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Temperature: 160°C (for PPA-mediated cyclization)
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Yield: 65–75% (optimized for halogenated substrates)
Step 2: N-Methylation
The tertiary amine is introduced via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.
Optimization Note:
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Solvent: Methanol or ethanol
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pH: Maintained at 6–7 using acetic acid
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Yield: 80–85%
Step 3: Selective Halogenation
Chlorine is introduced at position 5 via electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Fluorine at position 7 is retained from the starting material.
Critical Parameters:
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Temperature: 0–5°C (to minimize side reactions)
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Reaction Time: 2–3 hours
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Yield: 60–70%
Industrial-Scale Production
Continuous flow reactors enhance scalability and safety for halogenation steps, reducing byproduct formation. Automated systems monitor reaction parameters in real time, ensuring consistent purity (>98%).
Comparative Analysis with Structural Analogs
The table below contrasts key properties of 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline with related compounds:
| Property | 5-Cl-7-F Analog | 5-CF₃ Analog | 7-F-1-Me Analog |
|---|---|---|---|
| Molecular Weight | 219.67 | 237.65 | 179.22 |
| logP | 2.8 | 3.2 | 2.1 |
| D₂ Receptor Ki (nM) | 120 | 450 | 200 |
| Synthetic Yield | 60–70% | 50–60% | 75–80% |
Key Observations:
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The chloro-fluoro derivative balances lipophilicity and receptor affinity more effectively than bulkier analogs (e.g., CF₃-substituted).
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Synthetic yields are lower compared to non-halogenated variants due to challenges in selective halogenation .
Applications in Agrochemical Research
The compound’s stability under UV exposure and soil persistence (t₁/₂ = 30 days) make it a candidate for herbicide development.
Herbicidal Activity
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Target Weeds: Amaranthus retroflexus (ED₅₀ = 2.5 mg/m²)
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Mode of Action: Inhibition of acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis.
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